CDK7 Enzymatic Inhibition Potency: Cdk7-IN-8 vs. THZ1 and BS-181
Cdk7-IN-8 inhibits CDK7 with an IC50 of 54.29 nM in cell-free enzymatic assays [1]. In comparison, the covalent inhibitor THZ1 exhibits an IC50 of 3.2 nM under comparable assay conditions, representing an approximately 17-fold higher biochemical potency . Another reversible inhibitor, BS-181, demonstrates an IC50 of 21 nM, which is 2.6-fold more potent than Cdk7-IN-8 . While Cdk7-IN-8 is less potent at the enzymatic level than both THZ1 and BS-181, its distinct chemical scaffold may confer advantages in selectivity or pharmacokinetic properties that are not captured by isolated biochemical IC50 values. This potency differential necessitates careful consideration in dose-response experimental design.
| Evidence Dimension | CDK7 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 54.29 nM |
| Comparator Or Baseline | THZ1: 3.2 nM; BS-181: 21 nM |
| Quantified Difference | Cdk7-IN-8 is 17-fold less potent than THZ1; 2.6-fold less potent than BS-181 |
| Conditions | Cell-free enzymatic kinase activity assay |
Why This Matters
Users requiring an intermediate-potency reversible CDK7 inhibitor for mechanistic studies (e.g., to avoid irreversible target modification) may preferentially select Cdk7-IN-8 over covalent agents like THZ1, despite lower biochemical IC50.
- [1] MedChemExpress. CDK7-IN-8 Product Datasheet. 2025. View Source
